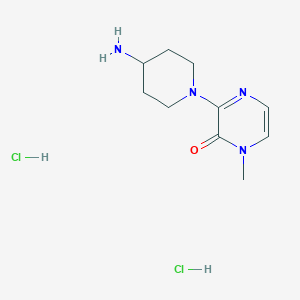

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

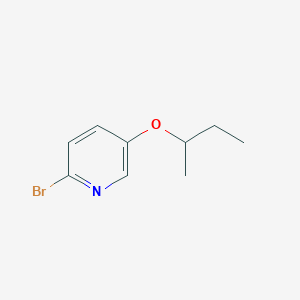

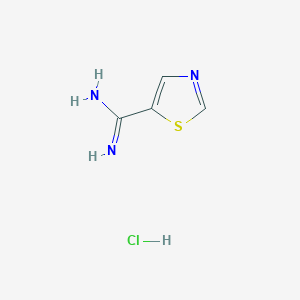

The compound “4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular formula of the compound is C10H7BrN2O3 . The structure comprises a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Wissenschaftliche Forschungsanwendungen

Synthesis of Bipyrazoles

Pyrazole derivatives, including the compound , can be used as starting materials in the synthesis of bipyrazoles. These bipyrazoles have potential applications in creating new materials with unique properties, such as solid hexacoordinate complexes .

One-Pot Synthesis Method

Researchers have developed one-pot synthesis methods for pyrazoles that could potentially be applied to the synthesis of 4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid. This method offers a swift and effective way to produce pyrazoles from arenes and carboxylic acids .

Antioxidant Potential

Similar compounds with a pyrazole core have been synthesized and evaluated for their antioxidant potential. These compounds have shown good scavenging potential, suggesting that our compound of interest may also possess antioxidant properties .

Neurotoxicity Studies

Pyrazoline derivatives have been studied for their neurotoxic potentials. Research on similar compounds has investigated effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which could imply potential neurotoxicity or neuroprotective applications for our compound .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to show selective inhibition potential towards cholinesterase (ache and bche) enzymes . These enzymes are known targets for research into neurodegenerative disorders .

Mode of Action

It is known that similar compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .

Biochemical Pathways

It is known that similar compounds, such as pyrazoline derivatives, have been linked to the overexpression of reactive oxygen species (ros) under cellular damage .

Pharmacokinetics

The compound is reported to be a solid at room temperature , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been reported to inhibit the oxidation of certain carcinogens .

Action Environment

It is known that the compound is stable at room temperature , which could potentially influence its efficacy and stability under different environmental conditions.

Eigenschaften

IUPAC Name |

4-bromo-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-7-8(10(15)16)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,12H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDVXNIANVNCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)

![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)